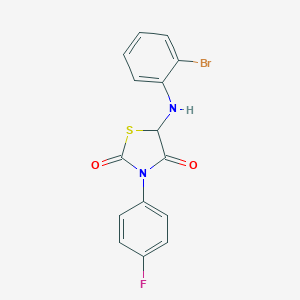![molecular formula C23H18N2O2S B227360 {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid, also known as MPSA, is a novel compound that has garnered attention for its potential applications in scientific research. MPSA is a sulfhydryl-containing compound that has been shown to exhibit potent antioxidant and anti-inflammatory properties.
科学的研究の応用
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has been studied extensively for its potential applications in scientific research. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
作用機序
The mechanism of action of {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular antioxidant defenses. This compound has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes.
実験室実験の利点と制限
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying the role of oxidative stress and inflammation in disease. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on {[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid. One area of interest is its potential role in the treatment of cancer. This compound has been shown to exhibit potent anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of these diseases. Finally, further research is needed to explore the mechanism of action of this compound and its potential as a therapeutic agent for a variety of diseases.
合成法
{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with phthalazine, followed by the reaction with phenylacetic acid. The final product is obtained through the addition of sodium sulfide to the reaction mixture, which results in the formation of this compound.
特性
分子式 |
C23H18N2O2S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C23H18N2O2S/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)22(25-24-20)28-21(23(26)27)17-7-3-2-4-8-17/h2-14,21H,1H3,(H,26,27) |
InChIキー |
JXKBJJJHDOULKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



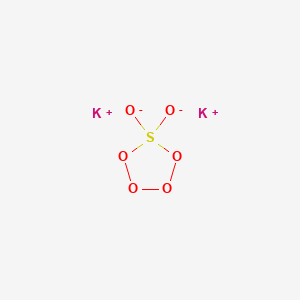
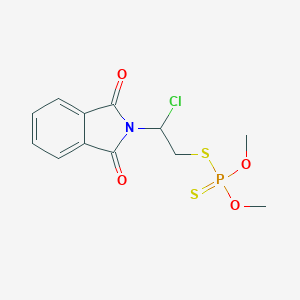
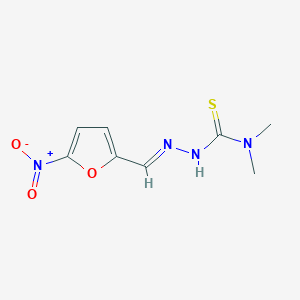
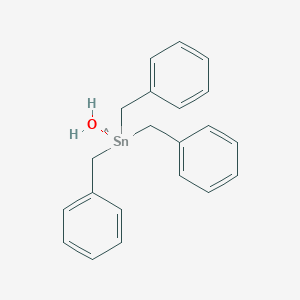
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)
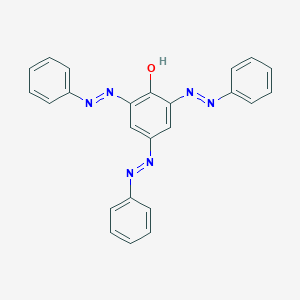
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
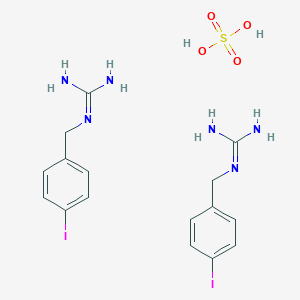
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
